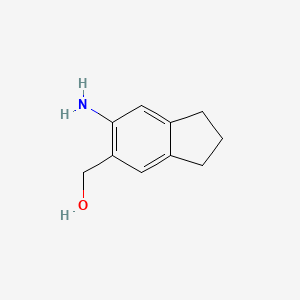
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound that belongs to the class of indene derivatives. This compound features a unique structure with an indene backbone, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group at the 6th position and a hydroxymethyl group at the 5th position makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-amino-2,3-dihydro-1H-inden-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (6-nitro-2,3-dihydro-1H-inden-5-yl)methanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction typically occurs under mild conditions and yields the desired amino compound with high purity.
Another synthetic route involves the direct amination of (2,3-dihydro-1H-inden-5-yl)methanol using ammonia or an amine in the presence of a catalyst such as platinum or rhodium. This method can be performed under high pressure and temperature to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors and advanced catalysts to ensure high efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: (6-carboxy-2,3-dihydro-1H-inden-5-yl)methanol.
Reduction: (6-alkylamino-2,3-dihydro-1H-inden-5-yl)methanol.
Substitution: (6-halo-2,3-dihydro-1H-inden-5-yl)methanol.
Aplicaciones Científicas De Investigación
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6-amino-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group can also participate in interactions with other biomolecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanol: Similar structure but with a methoxy group instead of an amino group.
(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol: Contains a bromine atom instead of an amino group.
(6-nitro-2,3-dihydro-1H-inden-5-yl)methanol: Contains a nitro group instead of an amino group.
Uniqueness
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the indene backbone. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C10H13NO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5,12H,1-3,6,11H2 |
Clave InChI |
MTHPOGWVVMEQIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C=C2C1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


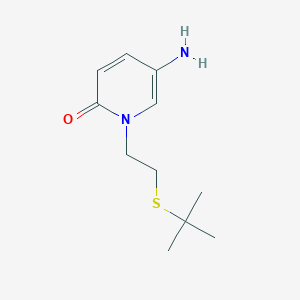
![Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)



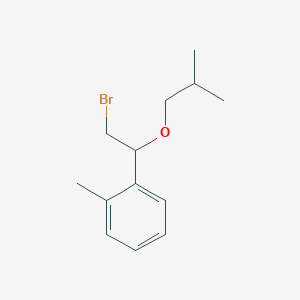

![[4-(Carbamoylmethyl)phenyl]boronic acid](/img/structure/B13474940.png)
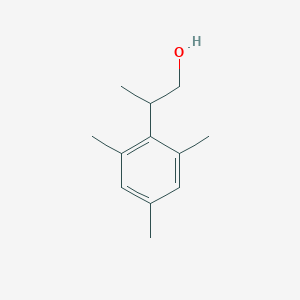
![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)
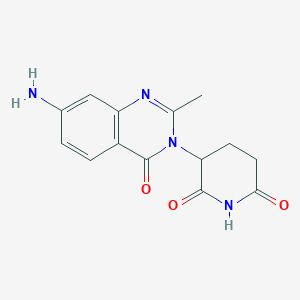
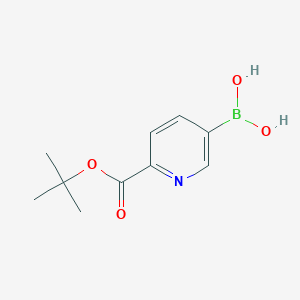
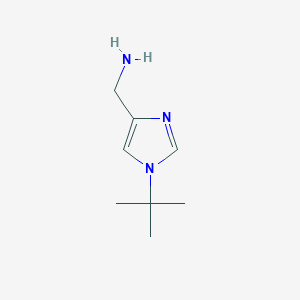
![1-Bromo-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13474974.png)
